Cas no 1462-12-0 (1,3-diethyl 2-ethylidenepropanedioate)

1,3-Diethyl 2-ethylidenepropanedioate is a versatile diester compound characterized by its reactive ethylidene and ester functional groups. Its structure makes it a valuable intermediate in organic synthesis, particularly in Michael additions, cyclization reactions, and the preparation of heterocyclic compounds. The compound exhibits good solubility in common organic solvents, facilitating its use in various reaction conditions. Its ethylidene moiety enhances reactivity in conjugate addition processes, while the diethyl ester groups contribute to stability and ease of handling. This compound is particularly useful in pharmaceutical and fine chemical research, where it serves as a precursor for complex molecular frameworks. Proper storage under inert conditions is recommended to maintain its integrity.
1,3-diethyl 2-ethylidenepropanedioate structure
1462-12-0 structure
Product Name:1,3-diethyl 2-ethylidenepropanedioate
CAS No:1462-12-0
MF:C9H14O4
MW:186.205063343048
MDL:MFCD00009145
CID:83694
PubChem ID:73831
Update Time:2025-06-11

1,3-diethyl 2-ethylidenepropanedioate Chemical and Physical Properties

Names and Identifiers

    • diethyl ethylidenemalonate
    • Ethylidenemalonic acid diethyl ester
    • 2-ethylidenemalonic acid diethyl ester
    • diethyl 2-ethylidenepropanedioate
    • Diethyl 2-ethylidenemalonate
    • Diethyl 1-propene-1,1-dicarboxylate
    • Diethyl 2-ethylidenepropane-1,3-dioate
    • 1-Propene-1,1-dicarboxylic acid diethyl ester
    • Propanedioic acid, ethylidene-, diethyl ester
    • Diethyl ethylideneMalonate 99%
    • LBBAWVLUOZVYCC-UHFFFAOYSA-N
    • AK306932
    • Diethylethylidenemalonate
    • diethyl ethylidene malonate
    • Diethyl ethylidenepropanedioate
    • Diethyl 2-ethylidenemalonate #
    • Diethyl ethylide
    • 1,3-diethyl 2-ethylidenepropanedioate
    • Ethylidenepropanedioic acid diethyl ester
    • J-008204
    • NS00024778
    • MFCD00009145
    • EN300-118181
    • NSC-1084
    • 1-PROPYLIDENE-1, DIETHYL ESTER
    • Diethyl2-ethylidenemalonate
    • PROPANEDIOIC ACID,2-ETHYLIDENE-, 1,3-DIETHYL ESTER
    • Ethyl 2-ethoxycarbonyl-2-butenoate
    • Malonic acid, ethylidene-, diethyl ester
    • NSC1084
    • Propanedioic acid, 2-ethylidene-, 1,3-diethyl ester
    • NSC 1084
    • EINECS 215-965-5
    • AI3-04935
    • UNII-5SQM649798
    • DTXSID7074531
    • AM84421
    • SY014755
    • SCHEMBL1942274
    • 2-ethylidene-propanedioic acid diethyl ester
    • D71114
    • 5SQM649798
    • Diethyl ethylidenemalonate, 99%
    • AKOS023552892
    • diethylethylidene malonate
    • FT-0624782
    • BAA46212
    • DS-11294
    • A808470
    • 1462-12-0
    • CS-W016906
    • DB-004029
    • MDL: MFCD00009145
    • Inchi: 1S/C9H14O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h4H,5-6H2,1-3H3
    • InChI Key: LBBAWVLUOZVYCC-UHFFFAOYSA-N
    • SMILES: O(C(/C(=C/C)/C(=O)OCC)=O)CC
    • BRN: 1773932

Computed Properties

  • Exact Mass: 186.08900
  • Monoisotopic Mass: 186.089209
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52.6
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 1.019 g/mL at 25 °C(lit.)
  • Boiling Point: 115-118 °C/17 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>235.4°F
    Degrees Celsius:>113°C
  • Refractive Index: n20/D 1.442(lit.)
  • PSA: 52.60000
  • LogP: 1.05890
  • Solubility: Insoluble in water.

1,3-diethyl 2-ethylidenepropanedioate Security Information

  • Signal Word:Warning
  • Hazard Statement: H227-H315-H319-H335
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • Storage Condition:Sealed in dry,Room Temperature

1,3-diethyl 2-ethylidenepropanedioate Customs Data

  • HS CODE:2917190090
  • Customs Data:

    China Customs Code:

    2917190090

    Overview:

    2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1,3-diethyl 2-ethylidenepropanedioate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D138247-1g
1,3-diethyl 2-ethylidenepropanedioate
1462-12-0 ≥99%
1g
¥43.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D138247-100g
1,3-diethyl 2-ethylidenepropanedioate
1462-12-0 ≥99%
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¥1699.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D138247-25g
1,3-diethyl 2-ethylidenepropanedioate
1462-12-0 ≥99%
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¥582.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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¥29 2024-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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1,3-diethyl 2-ethylidenepropanedioate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:1462-12-0)DIETHYL ETHYLIDENEMALONATE
Order Number:sfd13665
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
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Amadis Chemical Company Limited
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(CAS:1462-12-0)1,3-diethyl 2-ethylidenepropanedioate
Order Number:A808470
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:49
Price ($):571.0
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1,3-diethyl 2-ethylidenepropanedioate Related Literature

Additional information on 1,3-diethyl 2-ethylidenepropanedioate

Introduction to 1,3-diethyl 2-ethylidenepropanedioate (CAS No. 1462-12-0)

1,3-diethyl 2-ethylidenepropanedioate, with the chemical formula C10H14O4, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its CAS number, 1462-12-0, uniquely identifies it in scientific literature and industrial applications. This compound belongs to the class of diesters and has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development.

The molecular structure of 1,3-diethyl 2-ethylidenepropanedioate features a central acyclic carbon backbone with ethylidene groups at the second position, contributing to its distinctive reactivity. The presence of two ester functional groups at the 1 and 3 positions enhances its versatility as a synthetic intermediate. This structural configuration makes it a valuable building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and polyesters.

In recent years, there has been growing interest in 1,3-diethyl 2-ethylidenepropanedioate due to its potential role in the development of novel pharmaceuticals. Researchers have been exploring its reactivity as a precursor for bioactive molecules, including those with anti-inflammatory and antimicrobial properties. The compound's ability to undergo various chemical transformations, such as condensation reactions and ring closures, makes it a promising candidate for further investigation.

One of the most compelling aspects of 1,3-diethyl 2-ethylidenepropanedioate is its utility in polymer chemistry. The ester groups provide a basis for polymerization reactions, leading to the formation of polyesters with tailored properties. These polyesters have potential applications in materials science, particularly in the development of biodegradable plastics and high-performance coatings. The ethylidene functionality further contributes to the material's thermal stability and mechanical strength.

The synthesis of 1,3-diethyl 2-ethylidenepropanedioate typically involves the reaction of diethyl maleate with ethyl acetoacetate under controlled conditions. This reaction requires precise temperature control and catalyst selection to ensure high yield and purity. Advances in catalytic systems have improved the efficiency of this synthesis, making it more accessible for industrial-scale production.

Recent studies have also highlighted the compound's role in organic synthesis as a chiral auxiliary. The stereochemistry of 1,3-diethyl 2-ethylidenepropanedioate can be manipulated to produce enantiomerically pure compounds, which are crucial for many pharmaceutical applications. The ability to control chirality at multiple stages of synthesis opens up new avenues for drug discovery and development.

The pharmaceutical industry has shown particular interest in derivatives of 1,3-diethyl 2-ethylidenepropanedioate due to their potential therapeutic effects. Researchers have synthesized several analogs that exhibit inhibitory activity against various enzymes involved in inflammatory pathways. These findings suggest that modifications of the core structure could lead to novel drugs with improved efficacy and reduced side effects.

In addition to its pharmaceutical applications, 1,3-diethyl 2-ethylidenepropanedioate has found use in agrochemical research. Its derivatives have been investigated for their herbicidal and fungicidal properties. The compound's structural flexibility allows for the design of molecules that can interact specifically with biological targets in plants, offering a new approach to crop protection.

The environmental impact of synthesizing and using 1,3-diethyl 2-ethylidenepropanedioate is another area of concern. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that the compound remains viable for large-scale applications without compromising environmental standards.

The future prospects for 1,3-diethyl 2-ethylidenepropanedioate are bright, with ongoing research uncovering new possibilities for its use. As synthetic methodologies continue to evolve, so too will the applications of this versatile compound. Whether in pharmaceuticals or materials science, 1,3-diethyl 2-ethylidenepropanedioate is poised to play a significant role in shaping the future of chemical innovation.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:1462-12-0)DIETHYL ETHYLIDENEMALONATE
sfd13665
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:1462-12-0)1,3-diethyl 2-ethylidenepropanedioate
A808470
Purity:99%
Quantity:500g
Price ($):571.0
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